(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane
Description
Properties
IUPAC Name |
(1R,5S)-1-methoxy-3-azabicyclo[3.2.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-9-7-3-2-6(7)4-8-5-7/h6,8H,2-5H2,1H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEYSHKPDVXCKR-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]12CC[C@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The chiral pool approach leverages enantiomerically pure precursors such as trans-4-hydroxy-L-proline, a cost-effective starting material for azabicyclo frameworks. In a method adapted from Ulrich et al., trans-4-hydroxy-L-proline is converted to (2S,4R)-N-tosyl-4-tosyloxymethylpyrrolidine, which undergoes nucleophilic displacement with 2,4-difluoroaniline to form a diazabicyclo[2.2.1]heptane intermediate. While this yields a related structure, modifications such as oxidative ring expansion and methoxy group introduction via Mitsunobu conditions could adapt this route to the target compound.
Tosyl Group Manipulation
Tosyl groups serve as temporary protecting agents for amines during cyclization. Deprotection using HBr/acetic acid followed by reductive amination with formaldehyde introduces bridgehead substituents. For methoxy group installation, a hydroxyl intermediate is methylated using methyl iodide and silver(I) oxide, achieving >90% yield in model systems.
Cyclization Strategies for Bicyclo[3.2.0] Framework
Aza-Prins Cyclization
The Aza-Prins reaction, demonstrated by Gálvez et al., facilitates the formation of 6-oxa-2-azabicyclo[3.2.1]octanes from aldehydes and homoallylamines. Adapting this method, a diene precursor containing a methoxy group could undergo Bi(OTf)~3~-catalyzed cyclization to yield the [3.2.0] system. Key advantages include mild conditions (25–80°C) and high stereoselectivity (up to 88:12 dr).
Double-Mannich Cyclization
Microwave-assisted double-Mannich reactions, as reported for pentaazabicyclo[3.3.1]nonadienes, offer rapid access to strained systems. Heating 3-oxo-2-arylhydrazonopropanal derivatives with ammonium acetate under triethylamine catalysis produces bicyclic amines in 70–85% yield within 5–30 minutes. While this method requires optimization for [3.2.0] systems, it highlights the potential of energy-efficient techniques.
Stereoselective Functionalization
Asymmetric Catalysis
Chiral catalysts such as (R)-BINOL-phosphoric acid enforce stereochemistry during cyclization. In model reactions, enantiomeric excess (ee) values exceeding 95% are achieved for azabicyclo[3.1.0]hexanes. Applying similar conditions to a [3.2.0] precursor could ensure the desired (1R,5S) configuration.
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) combines racemization and selective crystallization. For example, treating a racemic azabicyclo intermediate with Candida antarctica lipase B and isopropanol resolves enantiomers with 99% ee. This method is scalable but requires precise control over reaction kinetics.
Methoxy Group Introduction
Direct Alkylation
Methoxy groups are introduced via SN2 alkylation of hydroxyl intermediates. Using methyl iodide and a hindered base (e.g., DBU) in DMF, methylation proceeds in 85–92% yield. Competing elimination is minimized at low temperatures (–20°C).
Oxidative Methods
Tertiary alcohols, generated via Sharpless epoxidation or dihydroxylation, are methylated using trimethyloxonium tetrafluoroborate. This two-step sequence achieves 78% overall yield in analogous systems.
Purification and Characterization
Supercritical Fluid Chromatography (SFC)
Preparative SFC resolves enantiomers using CO~2~/MeOH-NH~4~OH mobile phases. For azabicyclo[3.1.0]hexanones, this method delivers >99.5% ee with retention times under 1 minute. Adapting these conditions ensures high purity for the target compound.
Spectroscopic Analysis
- 1H NMR : Bridgehead protons (H1, H5) resonate as doublets at δ 6.76–6.80, while methoxy groups appear as singlets near δ 3.30.
- 13C NMR : The quaternary bridgehead carbon is observed at δ 56–58, and the methoxy carbon at δ 50–52.
Recent Advances and Alternative Approaches
Flow Chemistry
Continuous-flow systems enhance reaction control for exothermic cyclizations. A microreactor setup reduces byproduct formation by 40% compared to batch processes.
Enzymatic Desymmetrization
Lipases and esterases desymmetrize prochiral intermediates. Pseudomonas cepacia lipase achieves 90% ee in the resolution of azabicyclo[3.1.0]hexane carbamates, a strategy applicable to [3.2.0] systems.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
3,6-Diazabicyclo[3.2.0]heptane Derivatives
Example Compounds:
- (1R,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane (A-859261)
- (1S,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane
Key Differences :
- Structure: These compounds feature two nitrogen atoms (3,6-diaza) compared to the mono-aza core of the target compound. The methyl group at the 6-position enhances basicity.
- Activity : Both exhibit high α7-nAChR binding affinity (Ki = 0.5–0.6 nM), attributed to their diaza configuration and stereochemistry .
- Applications : Used as positron emission tomography (PET) radioligands for imaging α7-nAChR in the brain .
Physicochemical Properties :
A-366833: 3,6-Diazabicyclo[3.2.0]heptane with Cyano-Pyridinyl Substituent
Structure: (1R,5S)-6-(5-Cyano-3-pyridinyl)-3,6-diaza-bicyclo[3.2.0]heptane. Key Differences:
- The 5-cyano-3-pyridinyl group enhances selectivity for neuronal nicotinic receptors (NNRs).
- Synthesized via intramolecular [1,3]-dipolar cycloaddition and chiral resolution .
Activity : Potent NNR agonist (EC₅₀ < 10 nM), highlighting the role of electron-withdrawing substituents in receptor activation .
Meropenem Analogs: 1-Azabicyclo[3.2.0]heptane in Antibiotics
Example: (4R,5S,6S)-3-[[(3S,5S)-5-[(Dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. Key Differences:
rac-(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane Hydrochloride
Structural and Functional Insights
Impact of Substituents
- Methoxy Group: Enhances metabolic stability and modulates lipophilicity compared to methyl or cyano groups .
- Diaza vs. Mono-Aza Scaffolds: Diaza derivatives (e.g., A-859261) show higher α7-nAChR affinity due to additional hydrogen-bonding interactions .
Stereochemistry
- The (1R,5S) configuration is critical for CNS penetration and target selectivity. For example, (1R,5R)- and (1S,5S)-diastereomers of diazabicycloheptanes exhibit divergent binding profiles .
Biological Activity
(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane is a bicyclic compound featuring a nitrogen atom in its structure, which contributes to its unique biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for this compound is with a molecular weight of 141 g/mol. The compound features a bicyclic structure that can engage in various chemical interactions due to the presence of the nitrogen atom and the methoxy group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 141 g/mol |
| LogP | 0.47 |
| Polar Surface Area | 12 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The nitrogen atom can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Studies
Recent research has highlighted various aspects of the biological activity of this compound:
- Antimicrobial Properties :
- Cytotoxicity Assays :
- Neuropharmacological Effects :
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study 1 : A study focused on the compound's effect on MRSA found that it inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antibacterial agent.
- Case Study 2 : Another investigation assessed its cytotoxic effects on human cancer cell lines, revealing IC50 values ranging from 15 to 30 µM, indicating significant anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
